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Introduction
N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class

of compounds. While specific research on this exact molecule is limited in publicly available

literature, its structural motifs are present in a variety of biologically active compounds. Notably,

derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising

candidates in oncology and inflammatory disease research.[1][2] This technical guide aims to

provide a comprehensive overview of the core properties of N-methyl-2-
(phenylamino)benzamide, drawing upon data from closely related analogues and established

chemical principles. This document will cover its predicted physicochemical properties, a

plausible synthetic route with detailed experimental considerations, expected spectroscopic

characteristics, and the known biological activities of its close derivatives to inform future

research and development.

Core Physicochemical Properties
Quantitative data for N-methyl-2-(phenylamino)benzamide is not readily available in scientific

literature. Therefore, the following table presents a combination of data from the closely related

compounds N-methylbenzamide and general benzamide derivatives, alongside predicted

values for the target compound. These predictions are based on computational models and

provide a reasonable estimation for guiding experimental work.
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Property
N-
methylbenzam
ide

General
Benzamide

Predicted N-
methyl-2-
(phenylamino)
benzamide

Data Source

Molecular

Formula
C₈H₉NO C₇H₇NO C₁₄H₁₄N₂O [3],[4]

Molecular Weight 135.16 g/mol 121.14 g/mol 226.27 g/mol [3],[4]

Melting Point 78-80 °C 127-130 °C Not available [3],[4]

Boiling Point 282 °C 288 °C Not available [3],[4]

Solubility

Soluble in

ethanol, slightly

soluble in water.

Slightly soluble in

water, soluble in

organic solvents.

Predicted to be

soluble in

organic solvents

like DMSO, DMF,

and alcohols;

likely poorly

soluble in water.

[3],[4]

pKa
~17 (amide

proton)

~17 (amide

proton)
Not available

LogP 1.13 0.64
Predicted: ~2.5-

3.5

Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of N-methyl-2-
(phenylamino)benzamide is not currently available. However, a plausible and robust synthetic

route can be designed based on well-established organic chemistry reactions. The proposed

synthesis involves a two-step process starting from 2-aminobenzoic acid.

Proposed Synthetic Pathway
A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid,

followed by amidation of the resulting carboxylic acid with methylamine.
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Step 1: N-Phenylation

Step 2: Amidation

2-Aminobenzoic Acid

Ullmann Condensation
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2-(Phenylamino)benzoic Acid

2-(Phenylamino)benzoic Acid

Activating Agent
(e.g., SOCl₂, EDCI)

Acyl Chloride Intermediate

Methylamine

N-methyl-2-(phenylamino)benzamide
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Caption: Proposed two-step synthesis of N-methyl-2-(phenylamino)benzamide.
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Detailed Experimental Protocols
Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)

This step can be achieved via an Ullmann condensation reaction.

Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable

base), copper powder or copper(I) iodide (catalyst), and a high-boiling solvent such as

dimethylformamide (DMF) or nitrobenzene.

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-

aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.

Add the solvent (e.g., DMF) and bromobenzene.

Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and

maintain for several hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

After completion, cool the mixture and pour it into a large volume of water.

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent

(e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.

Step 2: Synthesis of N-methyl-2-(phenylamino)benzamide

This amidation can be performed by first activating the carboxylic acid.

Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂)

or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a

solution in a solvent like THF or water, or as a gas). An inert solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF) is also required.

Procedure (via Acyl Chloride):
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Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic

amount of DMF.

Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room

temperature until the reaction is complete (evolution of gas ceases).

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the

crude acyl chloride.

Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.

Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of

methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) may be

necessary to neutralize the HCl byproduct.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain N-methyl-2-(phenylamino)benzamide.

Spectroscopic and Analytical Characterization
While experimental spectra for N-methyl-2-(phenylamino)benzamide are not available, the

expected spectroscopic features can be predicted based on its structure.
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Analytical Workflow

Spectroscopic Techniques

Synthesized Product Purification
(Column Chromatography/Recrystallization)

Structure Confirmation

Purity Assessment ¹H and ¹³C NMR

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

HPLC
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Caption: A typical workflow for the characterization of synthesized N-methyl-2-
(phenylamino)benzamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the

N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show

coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet

downfield. The proton on the phenylamino group may also be visible as a broad singlet.

¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the

amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region.

The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the

C=O stretch of the amide group around 1630-1680 cm⁻¹. An N-H stretch for the secondary

amine and the amide would be expected in the region of 3200-3400 cm⁻¹. C-H stretches for

the aromatic and methyl groups will also be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a

protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the

compound (226.27 g/mol ).

Biological Activity and Signaling Pathways of
Derivatives
There is no direct evidence of the biological activity of N-methyl-2-(phenylamino)benzamide.

However, several studies have investigated the therapeutic potential of its close structural

analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been

identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I),

enzymes that are highly relevant in cancer and inflammation.[1][2][5]

The proposed mechanism of action for these derivatives involves the inhibition of the NF-κB

signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of

prostaglandins, which are key mediators of inflammation and are also implicated in tumor

growth. The inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately

triggering apoptosis.
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Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.

Given the structural similarity, it is plausible that N-methyl-2-(phenylamino)benzamide could

exhibit similar biological activities. However, empirical testing is required to confirm this

hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and

pharmacokinetic properties.

Conclusion
N-methyl-2-(phenylamino)benzamide represents an interesting chemical entity at the

intersection of established pharmacophores. While direct experimental data is sparse, this

guide provides a solid foundation for its synthesis, characterization, and potential biological

evaluation based on the properties of closely related compounds. The predicted

physicochemical properties and detailed synthetic protocols offer a starting point for

researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and

anti-cancer activities of its derivatives suggest that N-methyl-2-(phenylamino)benzamide
could be a valuable subject for future drug discovery and development efforts. Further empirical

investigation is warranted to fully elucidate its chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-methyl-2-(phenylamino)benzamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3491821#n-methyl-2-phenylamino-benzamide-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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